6-Methylisoquinoline-1-carboxylic acid
Description
6-Methylisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a methyl group at position 6 and a carboxylic acid moiety at position 1. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their structural diversity and biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Properties
IUPAC Name |
6-methylisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXUMHTSUQORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis can also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic media.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methylisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues in the Isoquinoline Family
Key structural analogs and their distinguishing features are compared below:
Key Observations :
- Positional Isomerism: 6-Methoxyisoquinoline-1-carboxylic acid and 6-methoxyisoquinoline-3-carboxylic acid share identical molecular formulas but differ in carboxylic acid positioning. This alters hydrogen-bonding capacity and electronic distribution, impacting solubility and target interactions.
- N-Oxide vs. Carboxylic Acid: The N-oxide group in 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide introduces polarity and redox activity, contrasting with the ionizable -COOH group in 6-methylisoquinoline-1-carboxylic acid.
- Core Heterocycle Differences: 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine ring (two nitrogens) instead of isoquinoline, reducing aromaticity and altering basicity (pKa ~4.5–5.5 for pyrimidine carboxylic acids vs. ~2.5–3.5 for isoquinoline analogs).
Physicochemical Properties
- Acidity: Carboxylic acid derivatives (e.g., 6-methoxyisoquinoline-1-carboxylic acid) exhibit stronger acidity (pKa ~2–3) than ester (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate , pKa ~4–5) or amide analogs.
- Thermal Stability: N-Oxide derivatives (e.g., compound in ) may show lower thermal stability due to the labile N–O bond compared to methyl- or methoxy-substituted isoquinolines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
